(S)-Canocapavir
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Overview
Description
(S)-Canocapavir is a synthetic compound known for its unique chemical properties and potential applications in various scientific fields It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Canocapavir typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.
Chiral Resolution: The chiral center is introduced using chiral catalysts or reagents to ensure the desired (S)-configuration.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the final structure of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-Canocapavir undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-Canocapavir has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antiviral properties and interactions with biological macromolecules.
Medicine: Investigated as a potential antiviral drug, particularly against RNA viruses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-Canocapavir involves its interaction with specific molecular targets, such as viral enzymes or proteins. It inhibits the replication of viruses by binding to these targets and disrupting their normal function. The exact pathways involved may vary depending on the specific virus being targeted.
Comparison with Similar Compounds
Similar Compounds
®-Canocapavir: The enantiomer of (S)-Canocapavir with a different three-dimensional arrangement.
Favipiravir: Another antiviral compound with a similar mechanism of action.
Remdesivir: A well-known antiviral drug used in the treatment of COVID-19.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activity compared to its enantiomer or other similar compounds. Its potential as an antiviral agent makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H21BrFN5O3 |
---|---|
Molecular Weight |
562.4 g/mol |
IUPAC Name |
(2S)-2-[1-(4-bromophenyl)-3-(4-fluorophenyl)pyrazol-4-yl]-3-[2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)ethyl]-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C27H21BrFN5O3/c28-18-4-8-20(9-5-18)34-14-21(25(32-34)17-2-6-19(29)7-3-17)26-33(24(35)15-37-26)12-11-16-1-10-22-23(13-16)31-27(36)30-22/h1-10,13-14,26H,11-12,15H2,(H2,30,31,36)/t26-/m0/s1 |
InChI Key |
YGPZZDKSASSELG-SANMLTNESA-N |
Isomeric SMILES |
C1C(=O)N([C@@H](O1)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br)CCC5=CC6=C(C=C5)NC(=O)N6 |
Canonical SMILES |
C1C(=O)N(C(O1)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br)CCC5=CC6=C(C=C5)NC(=O)N6 |
Origin of Product |
United States |
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